2-Amino-5-nitronicotinic acid

Description

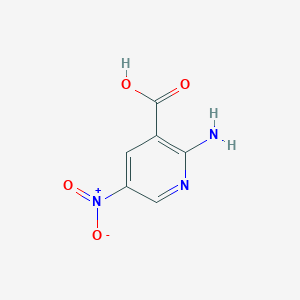

Chemical Structure and Properties 2-Amino-5-nitronicotinic acid (CAS: 6760-14-1) is a pyridine derivative with the molecular formula C₆H₅N₃O₄ (calculated molecular weight: 183.12 g/mol). It features an amino group (-NH₂) at the 2-position and a nitro group (-NO₂) at the 5-position on the pyridine ring, with a carboxylic acid (-COOH) at the 3-position. This structure confers unique reactivity, making it valuable in pharmaceutical and chemical synthesis .

Hazards and Safety The compound is classified as irritating to the eyes, skin, and respiratory system.

Properties

IUPAC Name |

2-amino-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKURXPJUDVKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370311 | |

| Record name | 2-amino-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6760-14-1 | |

| Record name | 2-amino-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-nitronicotinic acid can be synthesized through the nitration of 2-aminonicotinic acid. The process involves dissolving 2-aminonicotinic acid in concentrated sulfuric acid, followed by the slow addition of fuming nitric acid at low temperatures (0°C). The reaction mixture is then allowed to warm to room temperature, and the resulting precipitate is filtered and washed to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitronicotinic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2,5-diaminonicotinic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-nitronicotinic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Aminonicotinic Acid Derivatives

Key Differences :

- Substituent Effects: The nitro group in this compound increases electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to non-nitro analogs. This makes it more suitable for reactions requiring directed functionalization .

- Melting Points: 2-Aminonicotinic acid has a high melting point (~295°C) due to strong hydrogen bonding from the amino and carboxylic acid groups. The nitro group in this compound likely disrupts crystallinity, though exact data is unavailable .

Nitro-Substituted Analogs

Key Differences :

- Ring System: this compound (pyridine ring) vs. 2-amino-5-nitrobenzoic acid (benzene ring). The pyridine ring offers nitrogen-based coordination sites for metal complexes, useful in catalysis .

- Acidity: The carboxylic acid group in both compounds enhances solubility in polar solvents, but the pyridine ring in this compound may reduce acidity compared to benzoic acid derivatives .

Ester Derivatives

Key Differences :

- Reactivity : Ester derivatives exhibit improved solubility in organic solvents compared to the parent acid, facilitating reactions under mild conditions. Methyl esters are commonly used to protect carboxylic acid groups during synthesis .

Biological Activity

2-Amino-5-nitronicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both amino and nitro functional groups, which contribute to its diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H6N4O3

- Molecular Weight : 182.13 g/mol

The presence of the nitro group enhances its reactivity and potential for biological interactions, while the amino group may facilitate binding to various biological targets.

The mechanisms through which this compound exerts its effects can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The amino group can form hydrogen bonds with active site residues, while the nitro group can participate in electron transfer reactions.

- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate various physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the generation of reactive nitrogen species that disrupt microbial cell functions.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. A study conducted by reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Study: Anti-tumor Activity

A case study published in the Journal of Medicinal Chemistry highlighted the potential anti-tumor effects of this compound when tested on human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, suggesting a potential role as a chemotherapeutic agent.

Research Findings

Recent investigations have focused on optimizing derivatives of this compound to enhance its biological activity. A study explored various substitutions on the aromatic ring to improve potency and selectivity against specific targets. Results indicated that modifications at the 3-position significantly increased activity against P. falciparum, a malaria-causing parasite.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-nitronicotinic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of nitronicotinic acid derivatives typically involves nitration and amination steps. For example, 5-substituted nicotinic acids can be synthesized via nucleophilic aromatic substitution (e.g., bromine displacement with thiomethoxide) or direct nitration of aminonicotinic acid precursors . Reaction temperature, solvent polarity, and catalyst selection (e.g., HNO₃/H₂SO₄ for nitration) critically affect yield. Pilot studies should optimize these parameters using HPLC or LC-MS to monitor reaction progress.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for confirming functional groups (e.g., nitro and amino groups). Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in metal-organic framework (MOF) studies involving nitronicotinic acid derivatives . For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Always use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. First-aid measures include immediate decontamination with water for skin exposure and artificial respiration if inhaled . Store the compound in airtight containers away from oxidizing agents, as nitro groups may pose explosion risks under extreme conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data for this compound-derived complexes?

- Methodology : Fluorescence properties depend on electronic interactions between the ligand and metal centers. For example, PbII complexes of 5-nitronicotinic acid exhibit Fe³⁺ sensing due to ligand-to-metal charge transfer (LMCT) . If data conflicts arise, validate experimental conditions (e.g., pH, solvent) and use time-resolved fluorescence spectroscopy to differentiate static vs. dynamic quenching mechanisms. Cross-reference with computational models (DFT) to predict emission spectra.

Q. What strategies improve the stability of this compound in aqueous solutions for biological studies?

- Methodology : Stabilize the compound via buffering (pH 6–8) or encapsulation in cyclodextrins/liposomes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition thresholds . For long-term storage, lyophilization in inert atmospheres is advised.

Q. How do substituent positions (e.g., 2-amino vs. 4-amino) affect the reactivity of nitronicotinic acid derivatives?

- Methodology : Compare electronic and steric effects using Hammett constants and molecular docking simulations. For instance, 2-amino groups in benzoic acid derivatives enhance intramolecular hydrogen bonding, altering solubility and coordination behavior . Experimental validation requires synthesizing positional isomers and analyzing their reactivity via kinetic studies.

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data in nitronicotinic acid studies?

- Methodology : Apply multivariate analysis (e.g., PCA or ANOVA) to identify outliers or confounding variables. For dose-response inconsistencies, use nonlinear regression models (e.g., Hill equation) to assess efficacy and potency. Meta-analysis of published datasets can reveal trends obscured in single studies .

Q. How should researchers address discrepancies between computational predictions and experimental results for nitronicotinic acid derivatives?

- Methodology : Re-evaluate computational parameters (e.g., basis sets in DFT) and validate force fields in molecular dynamics simulations. Experimental techniques like X-ray photoelectron spectroscopy (XPS) can clarify electronic environments that models may misrepresent .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.